2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one 2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 886919-15-9
VCID: VC4303403
InChI: InChI=1S/C22H18ClN3O3S/c1-13-15(23)6-7-19-20(13)24-22(30-19)26-10-8-25(9-11-26)21(28)18-12-16(27)14-4-2-3-5-17(14)29-18/h2-7,12H,8-11H2,1H3
SMILES: CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4)Cl
Molecular Formula: C22H18ClN3O3S
Molecular Weight: 439.91

2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

CAS No.: 886919-15-9

Cat. No.: VC4303403

Molecular Formula: C22H18ClN3O3S

Molecular Weight: 439.91

* For research use only. Not for human or veterinary use.

2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one - 886919-15-9

Specification

CAS No. 886919-15-9
Molecular Formula C22H18ClN3O3S
Molecular Weight 439.91
IUPAC Name 2-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one
Standard InChI InChI=1S/C22H18ClN3O3S/c1-13-15(23)6-7-19-20(13)24-22(30-19)26-10-8-25(9-11-26)21(28)18-12-16(27)14-4-2-3-5-17(14)29-18/h2-7,12H,8-11H2,1H3
Standard InChI Key JLZAPSNPTVJODB-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4)Cl

Introduction

The compound 2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one represents a complex heterocyclic molecule with potential applications in medicinal chemistry. It combines structural motifs from benzo[d]thiazole, piperazine, and chromenone, which are individually known for their pharmacological significance.

This article provides an in-depth exploration of the compound's synthesis, structure, physicochemical properties, and potential biological activities based on available scientific literature.

Synthesis

The synthesis of compounds similar to 2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions:

  • Benzo[d]thiazole Formation:

    • Starting with a thiourea derivative and a substituted aromatic aldehyde under acidic or basic conditions to form the benzo[d]thiazole core.

  • Piperazine Coupling:

    • The benzo[d]thiazole is reacted with piperazine derivatives in the presence of coupling agents like carbodiimides to introduce the piperazine moiety.

  • Chromenone Integration:

    • The chromenone backbone is introduced via cyclization reactions involving salicylaldehyde derivatives and β-ketoesters under basic conditions.

  • Final Assembly:

    • The intermediate products are coupled using amide bond formation techniques to yield the target compound.

Biological Activities

Compounds containing benzo[d]thiazole, piperazine, and chromenone scaffolds have demonstrated diverse pharmacological activities:

  • Anticancer Potential:

    • Chromenones are known for their cytotoxic effects on cancer cells via apoptosis induction and inhibition of kinases like VEGFR or EGFR .

    • Benzo[d]thiazoles have been reported as DNA intercalators and inhibitors of topoisomerases.

  • Antimicrobial Activity:

    • Piperazine derivatives exhibit antibacterial and antifungal properties by disrupting microbial cell membranes .

  • Anti-inflammatory Effects:

    • Chromenones act as inhibitors of inflammatory mediators such as COX-2 and 5-lipoxygenase .

  • Neuroprotective Properties:

    • Piperazine-linked compounds have shown promise in modulating neurotransmitter systems, suggesting potential for treating neurological disorders.

Molecular Docking Studies

In silico studies often provide insights into the binding affinity of such compounds to biological targets:

  • Docking simulations suggest strong interactions with active sites of enzymes like kinases or microbial proteins due to hydrogen bonding and π-stacking interactions facilitated by the chromenone and benzo[d]thiazole moieties .

Challenges in Development

Despite its promising structure, challenges remain in optimizing this compound for therapeutic use:

  • Solubility Issues:

    • The hydrophobic nature of aromatic rings may limit aqueous solubility.

  • Metabolic Stability:

    • The presence of heteroatoms may lead to rapid metabolism, reducing bioavailability.

  • Toxicity Concerns:

    • Chlorinated compounds often exhibit cytotoxicity that may affect non-target cells.

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